Cas no 2538-98-9 (3-methoxy-4-(propan-2-yloxy)benzaldehyde)
3-methoxy-4-(propan-2-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,3-methoxy-4-(1-methylethoxy)-
- 2,6-Dimethylbenzyl bromide
- 4-Isopropoxy-3-methoxybenzaldehyde
- 4-Isopropoxy-3-methoxy-benzaldehyde
- 3-methoxy-4-propan-2-yloxybenzaldehyde
- 3-methoxy-4-(propan-2-yloxy)benzaldehyde
- AKOS000201980
- A817839
- Z53833579
- MFCD00837588
- 4-CHLORO-2-PIPERAZIN-1-YL-PYRIMIDINEHYDROCHLORIDE
- SCHEMBL1159006
- Vanillin, isopropyl ether
- E89521
- Vanillin isopropyl ether
- BB 0243279
- 2538-98-9
- DTXSID10351737
- EN300-05338
- FT-0677756
- FS-5651
- 4-iso-propoxy-3-methoxy-benzaldehyde
- BBL013683
- STK346820
- ALBB-001138
-
- MDL: MFCD00837588
- Inchi: 1S/C11H14O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-8H,1-3H3
- InChI Key: BSVXIKDDVDCMIO-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1OC)C(C)C
Computed Properties
- Exact Mass: 194.09400
- Monoisotopic Mass: 194.094294
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.064
- Boiling Point: 297.9°Cat760mmHg
- Flash Point: 124.8°C
- Refractive Index: 1.521
- PSA: 35.53000
- LogP: 2.29490
3-methoxy-4-(propan-2-yloxy)benzaldehyde Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/38
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
3-methoxy-4-(propan-2-yloxy)benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-methoxy-4-(propan-2-yloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014179-100mg |
4-iso-Propoxy-3-methoxy-benzaldehyde |
2538-98-9 | 95% | 100mg |
£30.00 | 2022-03-01 | |
| Fluorochem | 014179-1g |
4-iso-Propoxy-3-methoxy-benzaldehyde |
2538-98-9 | 95% | 1g |
£55.00 | 2022-03-01 | |
| Alichem | A019143153-5g |
4-Isopropoxy-3-methoxybenzaldehyde |
2538-98-9 | 95% | 5g |
$451.44 | 2023-09-02 | |
| Chemenu | CM113301-5g |
4-isopropoxy-3-methoxybenzaldehyde |
2538-98-9 | 95% | 5g |
$554 | 2021-06-17 | |
| TRC | B451453-10mg |
4-Isopropoxy-3-methoxybenzaldehyde |
2538-98-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451453-50mg |
4-Isopropoxy-3-methoxybenzaldehyde |
2538-98-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451453-100mg |
4-Isopropoxy-3-methoxybenzaldehyde |
2538-98-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB219014-5 g |
4-Isopropoxy-3-methoxybenzaldehyde, 95%; . |
2538-98-9 | 95% | 5 g |
€291.70 | 2023-07-20 | |
| abcr | AB219014-10 g |
4-Isopropoxy-3-methoxybenzaldehyde, 95%; . |
2538-98-9 | 95% | 10 g |
€463.40 | 2023-07-20 | |
| abcr | AB219014-25 g |
4-Isopropoxy-3-methoxybenzaldehyde, 95%; . |
2538-98-9 | 95% | 25 g |
€860.90 | 2023-07-20 |
3-methoxy-4-(propan-2-yloxy)benzaldehyde Suppliers
3-methoxy-4-(propan-2-yloxy)benzaldehyde Related Literature
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1. Basic intramolecular acylation. Synthesis of 2-aryl-1-tetralones bearing isopropoxy or benzyloxy groups, synthetic key intermediates for phenolic antileukaemic benzo[c]phenanthridine alkaloids, from 2,4-diarylbutyric acid derivativesHisashi Ishii,Ih-Sheng Chen,Satoshi Ueki,Takeshi Masuda,Kenji Morita,Tsutomu Ishikawa J. Chem. Soc. Perkin Trans. 1 1987 2415
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ágnes Lakó,Zsófia Molnár,Ricardo Mendon?a,László Poppe RSC Adv. 2020 10 40894
Additional information on 3-methoxy-4-(propan-2-yloxy)benzaldehyde
Professional Introduction to 3-Methoxy-4-(propan-2-yloxy)benzaldehyde (CAS No. 2538-98-9)
3-Methoxy-4-(propan-2-yloxy)benzaldehyde, identified by its Chemical Abstracts Service number (CAS No. 2538-98-9), is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure consists of a benzene ring substituted with a methoxy group at the 3-position and an isopropoxy group at the 4-position, linked to an aldehyde functional group. This specific arrangement imparts distinct chemical properties that have garnered interest from researchers exploring novel therapeutic agents.
The compound's significance is further underscored by its utility in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (isopropoxy) groups on the aromatic ring creates a delicate balance that influences its reactivity and interaction with biological targets. Such structural features are often exploited in medicinal chemistry to optimize drug-like properties such as solubility, metabolic stability, and binding affinity.
In recent years, 3-methoxy-4-(propan-2-yloxy)benzaldehyde has been explored in the context of synthetic methodologies that leverage its reactive aldehyde group for further functionalization. One notable application is in the construction of heterocyclic compounds, which are prevalent in many modern drugs. Researchers have demonstrated its role as a precursor in the synthesis of benzodiazepine analogs, where the aldehyde functionality serves as a key intermediate for forming carbon-nitrogen bonds essential for the core structure of these psychoactive agents.
Moreover, the compound has found relevance in the field of natural product synthesis. Its structural motif is reminiscent of several plant-derived aromatic compounds known for their pharmacological activities. By employing 3-methoxy-4-(propan-2-yloxy)benzaldehyde as a building block, chemists can construct derivatives that mimic these natural products while potentially improving their pharmacokinetic profiles. This approach aligns with the growing trend in drug discovery towards "structure-based" design, where computational modeling is used to predict how modifications to a core scaffold will affect biological activity.
The versatility of this compound is also highlighted by its role in polymer chemistry. The aldehyde group can participate in condensation reactions with diamines or other polyfunctional compounds to form polyamides or polyimides. These polymers exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for applications in advanced materials science. Recent studies have even explored its potential use in creating biodegradable polymers, which are increasingly important for sustainable manufacturing practices.
From a synthetic chemistry perspective, CAS No. 2538-98-9 serves as an excellent example of how functional group interplay can dictate reaction pathways. The methoxy and isopropoxy substituents not only influence electronic distribution but also sterically impact neighboring reactive sites. This has led to innovative synthetic strategies, such as directed ortho-metalation followed by alkylation or acylation, which allow for precise control over regioselectivity during derivatization.
In conclusion, 3-methoxy-4-(propan-2-yloxy)benzaldehyde represents more than just a chemical entity; it embodies the intersection of multiple scientific disciplines where organic synthesis meets medicinal chemistry and materials science. Its unique structural attributes continue to inspire new research directions, underscoring its enduring relevance in both academic and industrial settings. As our understanding of molecular interactions evolves, compounds like this will undoubtedly play an increasingly pivotal role in shaping future advancements across various scientific domains.
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